molecular formula C14H18O3 B8790388 2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid CAS No. 5449-68-3

2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid

Cat. No.: B8790388
CAS No.: 5449-68-3
M. Wt: 234.29 g/mol
InChI Key: AOHSAQWYEVFRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid is an organic compound that features a cyclohexyl ring, a phenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanone with phenylmagnesium bromide to form a Grignard reagent, which is then hydrolyzed to yield the desired product . Another method involves the oxidation of 1-hydroxycyclohexyl phenyl ketone using oxidizing agents such as chromium trioxide (CrO3) or bismuth (III) oxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The use of catalysts such as ZnCl2 or iodine under solvent-free conditions has been reported to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating a proton to acceptor molecules . It may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid is unique due to its specific structural arrangement, which combines a cyclohexyl ring with a phenyl group and a carboxylic acid functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

5449-68-3

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-(1-hydroxycyclohexyl)-2-phenylacetic acid

InChI

InChI=1S/C14H18O3/c15-13(16)12(11-7-3-1-4-8-11)14(17)9-5-2-6-10-14/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16)

InChI Key

AOHSAQWYEVFRKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(C2=CC=CC=C2)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dried 250 mL round bottom flask containing 2 M lithium diisopropyl amide in THF (2 eq.) in THF (329 mL) at 0° C., was added phenyl acetic acid (6 g, 44.07 mmol). The resulting mixture was then stirred at ambient temperature for 30 minutes. The reaction mixture was cooled to −78° C. and cyclohexanone (commercially available from Sigma-Aldrich, Milwaukee, Wis.) (5.49 mL, 52.88 mmol, 1.2 eq.) in THF (181 mL) was added dropwise. The resulting mixture was stirred at −78° C. and allowed to warm to ambient temperature over 3 hours. Reaction progress was monitored by TLC (TLC eluent: 30% EtOAc in hexane). The reaction mixture was then poured into a EtOAc/water mixture, and the aqueous layer was extracted with EtOAc. The aqueous layer was then acidified with dilute hydrochloric acid and extracted with DCM. The DCM solution was washed with brine and concentrated. The product (6.5 g) thus obtained was used without any further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
329 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
181 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
EtOAc water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.